4-Hydroxy-3-(trifluoromethyl)phenacyl bromide
Overview
Description
4-Hydroxy-3-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is known for its unique structure, which includes a trifluoromethyl group, a hydroxy group, and a bromide attached to a phenacyl moiety . This compound is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4-Hydroxy-3-(trifluoromethyl)acetophenone . The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction mixture is stirred at a specific temperature until the desired product is formed, which is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
4-Hydroxy-3-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted by nucleophiles such as amines, thiols, or alcohols under basic conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like ethanol or methanol, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-3-(trifluoromethyl)phenacyl bromide is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism by which 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide exerts its effects involves its reactivity towards nucleophiles and electrophiles . The bromide group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds . The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack . The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Hydroxy-3-(trifluoromethyl)phenacyl bromide can be compared with other similar compounds, such as:
4-Hydroxy-3-(trifluoromethyl)acetophenone: Lacks the bromide group, making it less reactive in substitution reactions.
4-Fluoro-3-(trifluoromethyl)phenacyl bromide: Contains a fluoro group instead of a hydroxy group, altering its reactivity and interactions.
2-Bromo-4-(trifluoromethyl)acetophenone: Has the bromide group in a different position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications .
Biological Activity
4-Hydroxy-3-(trifluoromethyl)phenacyl bromide (C9H6BrF3O2) is a compound with notable biochemical properties, particularly as a photolabile protecting group. Its unique structure, characterized by a trifluoromethyl group and a bromine atom, enhances its reactivity and stability, making it a valuable tool in various biological and chemical applications.
- Molecular Formula : C9H6BrF3O2
- Molecular Weight : 283.04 g/mol
- Structure : The trifluoromethyl and hydroxyl functionalities provide distinct reactivity patterns compared to similar compounds.
The biological activity of this compound primarily stems from its ability to act as a photolabile protecting group. Upon exposure to light, it can release protected functional groups, which allows for precise control over biological processes, including:
- Cellular Signaling : It has been utilized in the design of photo-controlled biomolecules such as neurotransmitters and peptides.
- Drug Delivery Systems : Its light-responsive characteristics facilitate targeted drug release in therapeutic applications.
Applications in Research
Research into the interactions of this compound has revealed its potential in various fields:
- Synthetic Chemistry : It is used to synthesize diverse organic compounds through reactions with nucleophiles and electrophiles.
- Biochemical Pathways : Studies indicate that it can significantly alter the structure and function of target molecules, influencing their biochemical pathways.
Case Studies and Research Findings
-
Photocontrol of Biological Processes :
- A study demonstrated the use of this compound in controlling the release of neurotransmitters. The compound's ability to be activated by light allowed researchers to manipulate signaling pathways with high precision .
-
Synthesis of Bioactive Compounds :
- Researchers have explored its role in synthesizing various bioactive compounds, highlighting its utility in creating molecules with specific biological activities .
-
Interaction Studies :
- Interaction studies have shown that this compound can react with different nucleophiles, leading to significant changes in the target molecules’ activity. This property is particularly valuable for drug development and biochemical research .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-Bromo-4'-(trifluoromethyl)acetophenone | C9H7BrF3O | Contains both bromine and trifluoromethyl groups |
4-(Trifluoromethyl)benzyl bromide | C9H8BrF3 | Used in various synthetic applications |
4-Bromo-3-(trifluoromethyl)acetophenone | C9H7BrF3O | Similar reactivity profile but different functional groups |
The uniqueness of this compound lies in its combination of functionalities that provide distinct reactivity patterns compared to these similar compounds, making it particularly valuable as an intermediate in synthetic pathways requiring specific light-responsive characteristics.
Properties
IUPAC Name |
2-bromo-1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-4-8(15)5-1-2-7(14)6(3-5)9(11,12)13/h1-3,14H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNDGYJPHFCODJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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